molecular formula C8H8BNO2 B591731 5-(Prop-1-ynyl)pyridin-3-ylboronic acid CAS No. 917471-30-8

5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Cat. No.: B591731
CAS No.: 917471-30-8
M. Wt: 160.967
InChI Key: QICKHKWSOJEAII-UHFFFAOYSA-N
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Description

5-(Prop-1-ynyl)pyridin-3-ylboronic acid is an organic compound with the molecular formula C8H8BNO2 and a molecular weight of 160.97 g/mol It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyridine ring substituted with a propynyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid typically involves the coupling of a pyridine derivative with a boronic acid precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 5-bromo-3-pyridine with propynylboronic acid under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Prop-1-ynyl)pyridin-3-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the propynyl group to a propyl group.

    Substitution: The boronic acid group can participate in substitution reactions, forming new C-C bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, propyl-substituted pyridines, and various substituted pyridine derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

5-(Prop-1-ynyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The propynyl group provides additional reactivity, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Prop-1-ynyl)pyridine-3-boronic acid
  • 5-(Prop-1-ynyl)pyridine-3-ylboronic acid
  • 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. The presence of the propynyl group at the 5-position of the pyridine ring enhances its utility in cross-coupling reactions and provides a handle for further functionalization .

Properties

IUPAC Name

(5-prop-1-ynylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h4-6,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICKHKWSOJEAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C#CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917471-30-8
Record name 5-(1-Propynyl)pyridine-3-boronic Acid (contains varying amounts of Anhydride)
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Synthesis routes and methods I

Procedure details

3-Bromo-5-(prop-1-ynyl)pyridine (Intermediate 14, 25 g, 117 mmol), 2-methyl-tetrahydrofuran (60 mL), toluene (200 mL) and triisopropyl borate (33.2 mL, 140.78 mmol) were mixed. The mixture was cooled to −50° C. To the cold mixture was added n-BuLi (59.8 mL, 149.5 mmol) dropwise during 30 min. The mixture was stirred for 60 min. at −50° C. 2M HCl aq. (100 mL) was added. The mixture was then allowed to reach r.t. and stirred for 20 min. The organic and water phase were separated. The organic phase was extracted with Noah (2M aq.) (2×100 mL). The water phases were combined and the pH was adjusted to pH 5. The product was extracted with 2-methyl-THF (2×100 mL). The organic phase was dried with Na2SO4, filtered and concentrated to give the title compound (16.47 g, 87% yield): 1H NMR (500 MHz, CD3OD) δ ppm 2.11 (s, 3 H) 8.21 (br. s., 1 H) 8.53 (m, 2 H); MS (APCI+) m/z 162.2 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
59.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

3-Bromo-5-(prop-1-ynyl)pyridine (Intermediate 24, 25 g, 117 mmol), 2-Me THF (60 mL), toluene (200 mL) and triisopropyl borate (33.2 mL, 140.78 mmol) were mixed. The mixture was cooled to −50° C. To the cold mixture was added n-BuLi (59.8 mL, 149.5 mmol) dropwise during 30 min. The mixture was stirred for 60 min. at −50° C. 2M HCl aq. (100 mL) was added. The mixture was then allowed to reach r.t. and stirred for 20 min. The organic and water phase were separated. The organic phase was extracted with NaOH (2M aq.) (2×100 mL). The water phases were combined and the pH was adjusted to pH 5. The product was extracted with 2-methyl-THF (2×100 mL). The organic phase was dried with Na2SO4, filtered and concentrated to give the title compound (16.47 g, 87% yield): 1H NMR (500 MHz, CD3OD) δ ppm 2.11 (s, 3 H) 8.21 (br. s., 1 H) 8.53 (m, 2 H); MS (APCI+) m/z 162.2 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
59.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-5-(prop-1-ynyl)pyridine (2.96 g, 15.10 mmol) and triisopropyl borate (4.21 ml, 18.12 mmol) in THF and toluene at −40° C. was added n-BuLi (2.5 M solution in hexanes, 7.25 mL, 18.12 mmol) drop wise over a period of 7 min, and the reaction mixture was stirred at −40° C. for 30 min and then warmed up to −20° C. over a period of 8 min. The reaction was quenched with HCl (15.10 ml, 2 M solution, 30.2 mmol), and a reddish solution was formed. The two layers were separated, and the organic layer was extracted with water (3×10 mL). To the combined organic layers were added NaOH (5M solution, 2.416 ml, 12.08 mmol) (to adjust pH to 7). During the addition, a very white cloudy solution was formed. THF (30 mL) was added, but the layers did not separate. Solid sodium chloride was added to make the solution saturated, and the two layers were formed. The layers were separated, and the aqueous layer was extracted with THF (3×20 mL), and the combined THF layers were dried over sodium sulfate and then filtered. The filtrate was evaporated in vacuo, and the residue was concentrated to give a white powder (553 mg). This material was used without further purification.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
4.21 mL
Type
reactant
Reaction Step One
Quantity
7.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.416 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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